molecular formula C26H22F2N4O3 B2689857 N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1014069-31-8

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2689857
CAS No.: 1014069-31-8
M. Wt: 476.484
InChI Key: XIONIHGSAZJUNL-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C26H22F2N4O3 and its molecular weight is 476.484. The purity is usually 95%.
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Biological Activity

N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • Pyrazole Core : A five-membered ring containing two nitrogen atoms.
  • Aromatic Substituents : The presence of acetamido and fluorobenzyl groups enhances its pharmacological properties.
  • Carboxamide Functional Group : This contributes to its solubility and interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer progression, particularly those associated with the immunoproteasome (LMP7) .
  • Targeting Growth Factor Receptors : Similar compounds have been developed as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cancers .

Anticancer Properties

The compound's potential as an anticancer agent is supported by several studies:

  • In Vitro Studies : It demonstrated significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the nanomolar range against FGFRs .
  • Proliferation Inhibition : In studies involving lung and gastric cancer cell lines, the compound inhibited cell proliferation effectively, suggesting its potential as a therapeutic agent .

Data Table of Biological Activity

Activity Cell Line IC50 (nM)
FGFR1 InhibitionNCI-H520 (Lung)19
FGFR2 InhibitionSNU-16 (Gastric)59
FGFR3 InhibitionKATO III (Gastric)73

Case Studies

  • Case Study on FGFR Inhibition :
    • A study evaluated the effects of pyrazole derivatives on FGFRs and found that specific modifications to the structure led to enhanced binding affinity and selectivity for the receptor, resulting in reduced tumor growth in xenograft models .
  • Safety and Efficacy Trials :
    • Preliminary safety trials indicated that compounds with similar structures exhibited manageable side effects at therapeutic doses, paving the way for further clinical evaluations .

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O3/c1-17(33)29-22-10-12-23(13-11-22)30-25(34)24-15-32(14-18-2-6-20(27)7-3-18)31-26(24)35-16-19-4-8-21(28)9-5-19/h2-13,15H,14,16H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONIHGSAZJUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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